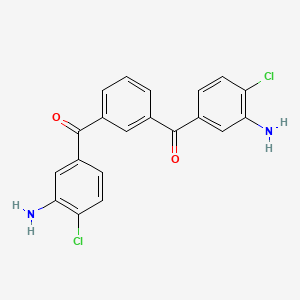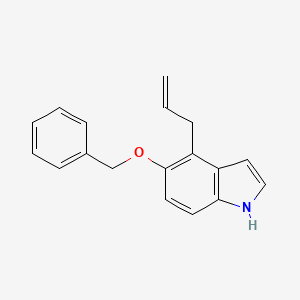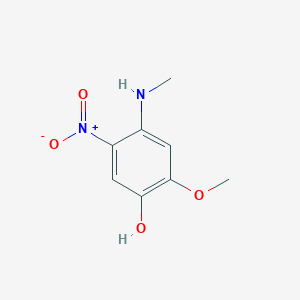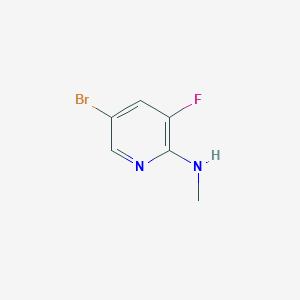
5-bromo-3-fluoro-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-fluoro-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 3-fluoro-2-pyridine, followed by the introduction of a methylamine group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
5-bromo-3-fluoro-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-chloro-pyridin-2-yl)-methyl-amine: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-3-iodo-pyridin-2-yl)-methyl-amine: Similar structure but with an iodine atom instead of fluorine.
(5-Bromo-3-methyl-pyridin-2-yl)-methyl-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-bromo-3-fluoro-N-methylpyridin-2-amine imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different halogen or alkyl substitutions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
5-bromo-3-fluoro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
RAZNIBDCLUGEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B8576775.png)

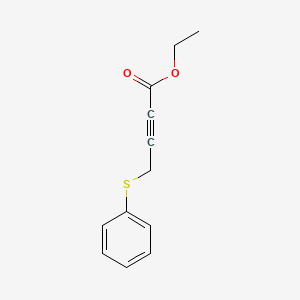

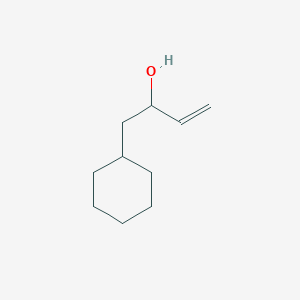
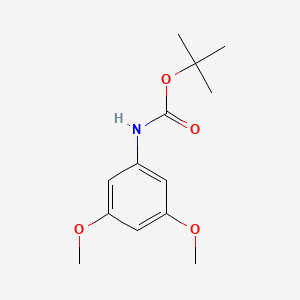


![1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine](/img/structure/B8576852.png)
